

A Comparative Spectroscopic Guide to Substituted Pyridine Analogs for Researchers

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Compound of Interest

Compound Name: 5-Bromo-3-ethynylpyrazin-2-amine

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This guide offers a comprehensive spectroscopic analysis and comparison of several substituted pyridine analogs, providing researchers, scientists, and drug development professionals with essential data for identification, characterization, and further research. The information is presented in a clear, comparative format, supported by detailed experimental protocols and visual diagrams of relevant biological pathways.

Introduction to Substituted Pyridine Analogs

Pyridine and its derivatives are fundamental heterocyclic compounds widely utilized in medicinal chemistry and drug design. As the second most common heterocycle in FDA-approved drugs, the pyridine scaffold is integral to a vast array of biologically active molecules. These compounds are found in natural products, vitamins, and are key components of numerous synthetic drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents. Understanding the spectroscopic properties of substituted pyridine analogs is crucial for their synthesis, identification, and the elucidation of their mechanisms of action.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a selection of mono-substituted pyridine analogs. These tables are designed for easy comparison of the effects of different substituents on the spectroscopic properties of the pyridine ring.

UV-Vis Spectroscopy

Compound	Solvent	λ_{max} (nm)
Pyridine	Acidic Mobile Phase	202, 254[1]
2-Aminopyridine	-	-
4-Nitropyridine	-	330-355[2]
3-Methylpyridine	Aqueous Solution	<290[1]
2-Chloropyridine	-	-
3-Chloropyridine	-	-
4-Chloropyridine	-	-
2-Bromopyridine	-	-
3-Bromopyridine	-	-
4-Bromopyridine	-	-
2-Hydroxypyridine	-	-
3-Hydroxypyridine	-	-
4-Hydroxypyridine	-	-

Data not available is denoted by '-'

Infrared (IR) Spectroscopy - Key Vibrational Frequencies (cm⁻¹)

Compound	$\nu(\text{C-H aromatic})$	$\nu(\text{C=C}), \nu(\text{C=N})$	$\delta(\text{C-H oop})$	Other Key Bands
Pyridine	3150-3000[3]	1650-1400[3]	-	-
2-Aminopyridine	-	1600, 1562, 1481, 1439[4]	735[4]	$\nu(\text{N-H})$: 3442, 3300; $\delta(\text{NH}_2)$: 1617[5]
4-Nitropyridine	-	-	-	-
3-Methylpyridine	-	-	-	-
2-Chloropyridine	-	-	-	-
3-Chloropyridine	-	-	-	-
4-Chloropyridine	-	-	-	-
2-Bromopyridine	-	-	-	-
3-Bromopyridine	-	-	-	-
4-Bromopyridine	-	-	-	-
2-Hydroxypyridine	-	-	-	Tautomerism dependent
3-Hydroxypyridine	-	-	-	-
4-Hydroxypyridine	-	-	-	Tautomerism dependent

Data not available is denoted by '-'

^1H NMR Spectroscopy - Chemical Shifts (δ , ppm)

Compound	Solvent	H-2	H-3	H-4	H-5	H-6	Other
2-Aminopyridine	-	-	-	-	-	-	-
4-Nitropyridine	CDCl ₃	8.92	8.01	-	8.01	8.92	-
3-Methylpyridine	-	-	-	-	-	-	CH ₃ : ~2.3
2-Chloropyridine	CDCl ₃	-	7.64	7.32	7.23	8.39	-[6]
3-Chloropyridine	DMSO-d ₆	8.79	-	7.57	8.68	8.79	-[3]
4-Chloropyridine	CDCl ₃	8.79	8.19	-	8.19	8.79	-[7]
2-Bromopyridine	CDCl ₃	-	7.56	7.49	7.26	8.36	-[8]
3-Bromopyridine	CDCl ₃	8.68	-	7.80	7.19	8.52	-[9]
4-Bromopyridine	-	-	-	-	-	-	-
2-Hydroxypyridine	CDCl ₃	-	7.40	6.59	6.30	7.49	NH: 13.65[10]

3-Hydroxyphenyl	CDCl ₃	8.28	-	7.33	7.29	8.09	OH: not observed [11]
4-Hydroxyphenyl	D ₂ O	-	-	-	-	-	-[12]

Data not available is denoted by '-'. Chemical shifts can vary with solvent and concentration.

¹³C NMR Spectroscopy - Chemical Shifts (δ, ppm)

Compound	Solvent	C-2	C-3	C-4	C-5	C-6	Other
2-Aminopyridine	-	-	-	-	-	-	-
4-Nitropyridine	-	-	-	-	-	-	-
3-Methylpyridine	-	-	-	-	-	-	CH ₃ : ~18
2-Chloropyridine	-	-	-	-	-	-	-
3-Chloropyridine	-	-	-	-	-	-	-
4-Chloropyridine	-	-	-	-	-	-	-
2-Bromopyridine	CDCl ₃	142.6	124.7	114.7	113.9	158.2	-[13]
3-Bromopyridine	-	-	-	-	-	-	-
4-Bromopyridine	-	-	-	-	-	-	-
2-Hydroxypyridine	-	-	-	-	-	-	-

3-

Hydroxypyridine

-

-

-

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-

-

-

4-

Hydroxypyridine

-

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-

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-

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-

Data not available is denoted by '-'. Chemical shifts can vary with solvent and concentration.

Mass Spectrometry - Key Fragment Ions (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions
Pyridine	79	52
2-Aminopyridine	94	67, 40
4-Nitropyridine	124	94, 78, 66
3-Methylpyridine	93	92, 66, 65
2-Chloropyridine	113/115	78[14]
3-Chloropyridine	113/115	78
4-Chloropyridine	113/115	78
2-Bromopyridine	157/159	78[15]
3-Bromopyridine	157/159	78[16]
4-Bromopyridine	157/159	78[17]
2-Hydroxypyridine	95	67, 66
3-Hydroxypyridine	95	68, 67
4-Hydroxypyridine	95	67, 66

For halogenated compounds, the two major isotopes of Cl (³⁵Cl, ³⁷Cl) and Br (⁷⁹Br, ⁸¹Br) result in characteristic M⁺ and M+2 peaks.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison of results.

UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the pyridine analog in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). A typical concentration is in the range of 10^{-4} to 10^{-6} M.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Blank Measurement:** Fill a quartz cuvette with the pure solvent to record a baseline spectrum.
- **Sample Measurement:** Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a wavelength range of approximately 200-400 nm.
- **Data Analysis:** Identify the wavelength of maximum absorbance (λ_{max}).

Infrared (IR) Spectroscopy

- **Sample Preparation (Solid Samples):**
 - **KBr Pellet Method:** Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
 - **Nujol Mull Method:** Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to form a paste. Spread the paste thinly between two salt plates (e.g., NaCl or KBr).
- **Sample Preparation (Liquid Samples):** Place a drop of the liquid sample between two salt plates to form a thin film.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.

- **Background Spectrum:** Record a background spectrum of the empty sample compartment (or the salt plates with Nujol if using the mull method).
- **Sample Spectrum:** Place the prepared sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

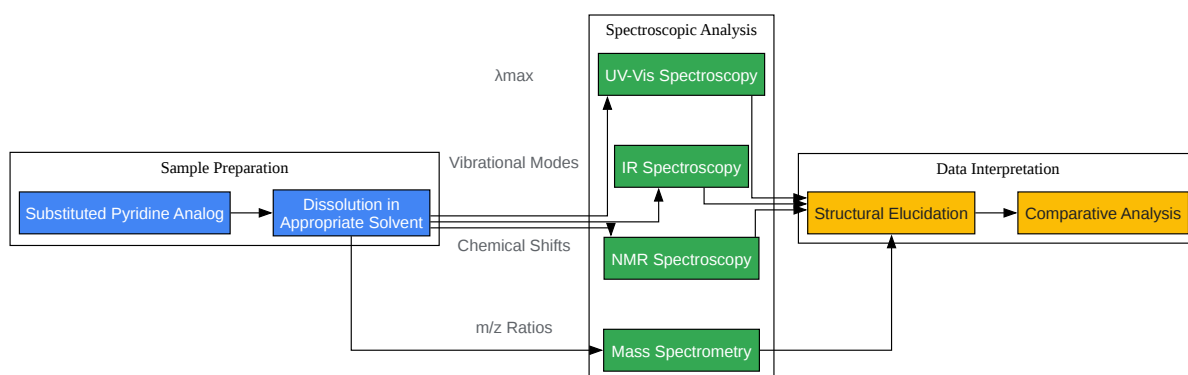
- **Sample Preparation:** Dissolve 5-10 mg of the pyridine analog in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.^[18]
- **Instrumentation:** Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:**
 - Tune and shim the spectrometer.
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.
 - Typical spectral width: 0-12 ppm.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- **^{13}C NMR Acquisition:**
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
 - Typical spectral width: 0-160 ppm.
 - A larger number of scans is usually required due to the low natural abundance of ^{13}C .
- **Data Analysis:** Determine the chemical shifts (δ), coupling constants (J), and integration values for all signals to elucidate the structure.

Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the analyte in a volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
- **Instrumentation:** Use a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization technique for these compounds.
- **GC-MS Method:**
 - **Injection:** Inject a small volume of the sample solution into the GC.
 - **Separation:** Use a suitable capillary column (e.g., DB-5) and a temperature program to separate the components.
 - **Ionization:** The eluted compounds are ionized in the mass spectrometer using a standard electron energy (e.g., 70 eV).
- **Data Acquisition:** Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

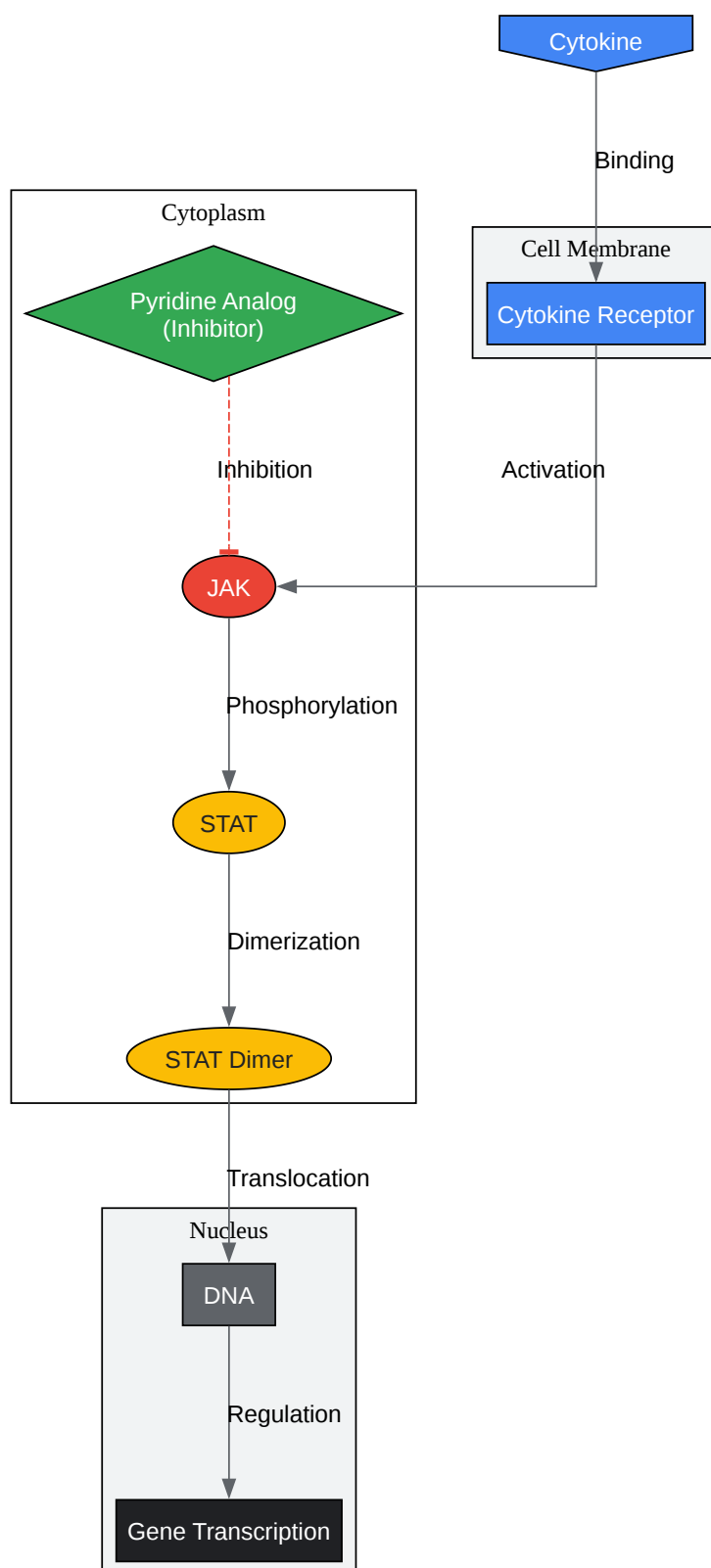
Signaling Pathways and Experimental Workflows

Substituted pyridine analogs are known to interact with various biological signaling pathways. Understanding these interactions is crucial for drug development. Below are diagrams of two such pathways where pyridine derivatives have shown activity as inhibitors.



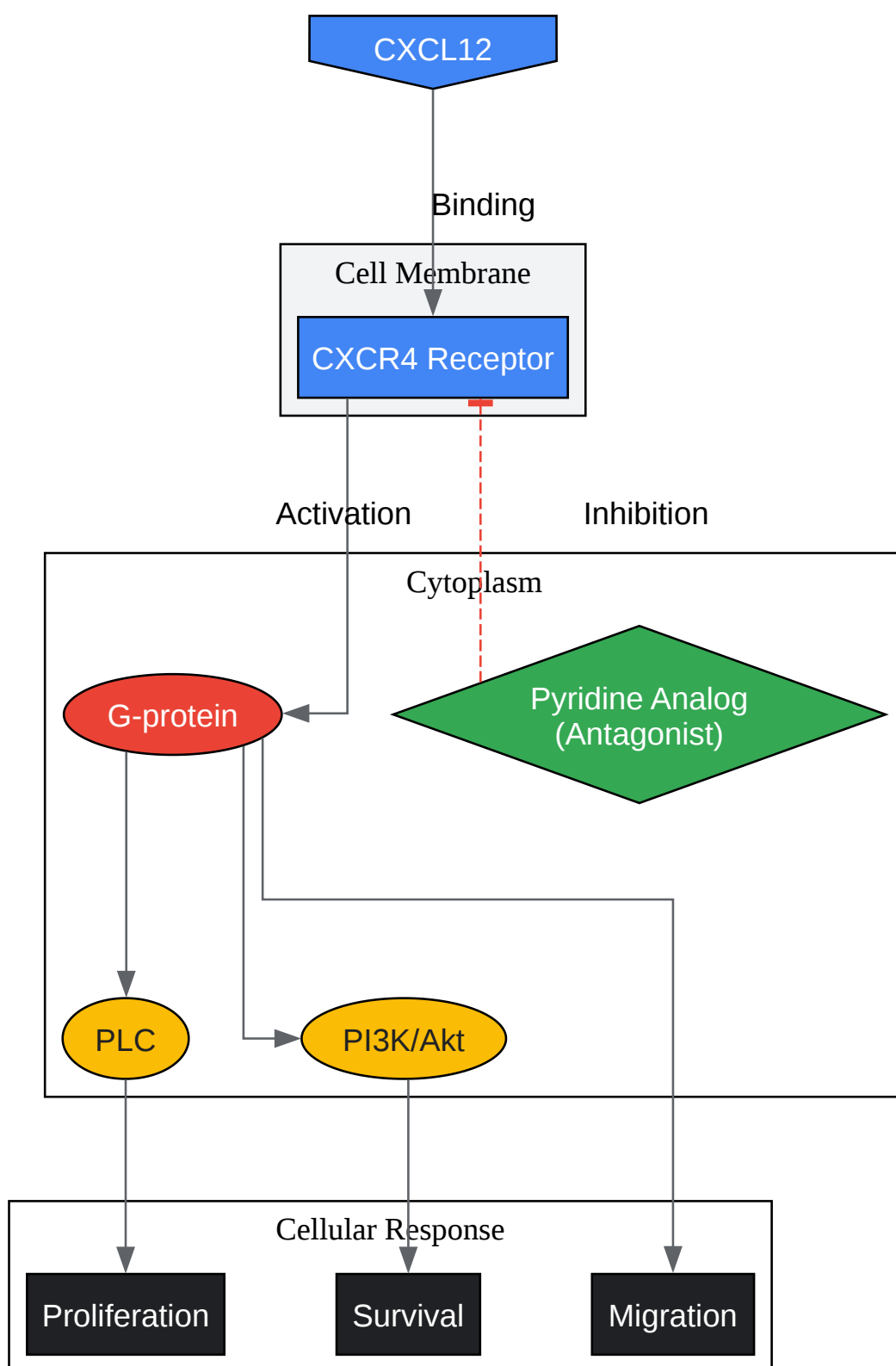
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Caption: A general experimental workflow for the spectroscopic analysis of substituted pyridine analogs.



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Caption: The JAK-STAT signaling pathway, a target for pyridine-based inhibitors.[19][20]



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Caption: The CXCR4 signaling pathway, which can be modulated by pyridine-based antagonists.[2][21][22][23][24]

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